molecular formula C13H20N2O2 B12991232 tert-Butyl (2-aminoethyl)(phenyl)carbamate CAS No. 121492-11-3

tert-Butyl (2-aminoethyl)(phenyl)carbamate

Cat. No.: B12991232
CAS No.: 121492-11-3
M. Wt: 236.31 g/mol
InChI Key: AEACDUISWKMUHY-UHFFFAOYSA-N
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Description

tert-Butyl (2-aminoethyl)(phenyl)carbamate is an organic compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability under mild conditions and ease of removal. The compound is characterized by the presence of a tert-butyl group, an aminoethyl group, and a phenyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-aminoethyl)(phenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-aminoethylbenzene in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired carbamate product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-aminoethyl)(phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-aminoethyl)(phenyl)carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups .

Biology

In biological research, the compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds .

Medicine

In medicine, this compound is used in the development of therapeutic agents. It is involved in the synthesis of drugs that target specific enzymes and receptors in the body .

Industry

In the industrial sector, the compound is used in the production of polymers, coatings, and other materials. It is also used in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (2-aminoethyl)(phenyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with the amine group, preventing it from participating in unwanted reactions. The protecting group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-aminoethyl)(phenyl)carbamate is unique due to its specific combination of functional groups, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection of amines is required .

Properties

CAS No.

121492-11-3

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-phenylcarbamate

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(10-9-14)11-7-5-4-6-8-11/h4-8H,9-10,14H2,1-3H3

InChI Key

AEACDUISWKMUHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCN)C1=CC=CC=C1

Origin of Product

United States

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